N-(3-chloro-4-fluorophenyl)-5-ethyl-11-oxo-5,6,7,8,9,11-hexahydro-5aH-pyrido[2,1-b]quinazoline-3-carboxamide
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Description
N-(3-chloro-4-fluorophenyl)-5-ethyl-11-oxo-5,6,7,8,9,11-hexahydro-5aH-pyrido[2,1-b]quinazoline-3-carboxamide is a useful research compound. Its molecular formula is C21H21ClFN3O2 and its molecular weight is 401.87. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary target of N-(3-chloro-4-fluorophenyl)-5-ethyl-11-oxo-5,6,7,8,9,11-hexahydro-5aH-pyrido[2,1-b]quinazoline-3-carboxamide is the epidermal growth factor receptor (EGFR) tyrosine kinase . EGFR is often overexpressed in certain human carcinoma cells, such as lung and breast cancer cells .
Mode of Action
This compound: acts as an inhibitor of the EGFR tyrosine kinase . It binds to the adenosine triphosphate (ATP)-binding site of the enzyme, thereby inhibiting the intracellular phosphorylation of numerous tyrosine kinases associated with transmembrane cell surface receptors .
Biochemical Pathways
The action of This compound affects the EGFR signaling pathway . By inhibiting EGFR tyrosine kinase, it disrupts the downstream signaling pathways that lead to cell proliferation and survival .
Pharmacokinetics
The pharmacokinetics of This compound Similar compounds like gefitinib are known to have good bioavailability and are metabolized in the liver
Result of Action
The molecular and cellular effects of This compound ’s action result in the inhibition of cell proliferation and induction of apoptosis in cancer cells . This leads to a reduction in tumor growth and may help prevent tumor recurrence .
Action Environment
Environmental factors can influence the action, efficacy, and stability of This compound . For instance, the pH of the tumor microenvironment can affect the drug’s solubility and therefore its bioavailability . Additionally, factors such as the presence of other medications, the patient’s overall health status, and genetic variations can also influence the drug’s efficacy and potential side effects .
Properties
IUPAC Name |
N-(3-chloro-4-fluorophenyl)-5-ethyl-11-oxo-6,7,8,9-tetrahydro-5aH-pyrido[2,1-b]quinazoline-3-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21ClFN3O2/c1-2-25-18-11-13(20(27)24-14-7-9-17(23)16(22)12-14)6-8-15(18)21(28)26-10-4-3-5-19(25)26/h6-9,11-12,19H,2-5,10H2,1H3,(H,24,27) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QMKYKFMDDWHBPX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2CCCCN2C(=O)C3=C1C=C(C=C3)C(=O)NC4=CC(=C(C=C4)F)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21ClFN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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